Lipophilicity Advantage: Computed LogP vs. Unsubstituted Parent Benzimidazolone-5-carboxylic Acid
The target compound has a computed LogP of 1.68, compared with 0.55 for the unsubstituted 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS 23814-14-4) . This 1.13‑unit increase places the compound within the optimal range for oral bioavailability (LogP 1–3) while retaining sufficient aqueous solubility for in vitro assays. The more lipophilic 1-isobutyl-1H-benzimidazole-5-carboxylic acid analog (LogP 2.39, no 2‑oxo) exceeds this range, which may compromise solubility .
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.68 |
| Comparator Or Baseline | 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS 23814-14-4): LogP = 0.55; 1-Isobutyl-1H-benzimidazole-5-carboxylic acid (CAS 1036468-82-2): LogP = 2.39 |
| Quantified Difference | ΔLogP = +1.13 vs. unsubstituted parent; ΔLogP = −0.71 vs. non‑oxo isobutyl analog |
| Conditions | In silico prediction (ChemScene computational chemistry data, method not specified) |
Why This Matters
Optimal LogP balances membrane permeability with aqueous solubility, directly affecting compound handling in biological assays and potential for downstream lead optimization.
